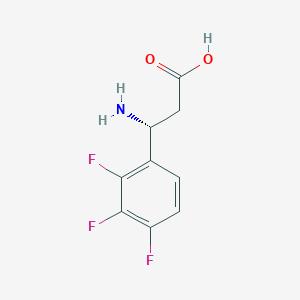

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid

Beschreibung

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanoic acid is a fluorinated β-amino acid derivative with the molecular formula C₉H₈F₃NO₂ (MW: 219.16 g/mol) and CAS number 682803-69-6 . The compound features a chiral (R)-configured amino group at the β-position and a 2,3,4-trifluorophenyl substituent, which introduces significant electronic and steric effects. Fluorine atoms enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs, making this compound of interest in medicinal chemistry and drug development.

Eigenschaften

Molekularformel |

C9H8F3NO2 |

|---|---|

Molekulargewicht |

219.16 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8F3NO2/c10-5-2-1-4(8(11)9(5)12)6(13)3-7(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m1/s1 |

InChI-Schlüssel |

VFDYOXDGOOASSJ-ZCFIWIBFSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1[C@@H](CC(=O)O)N)F)F)F |

Kanonische SMILES |

C1=CC(=C(C(=C1C(CC(=O)O)N)F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2,3,4-trifluorophenyl precursor | Starting from 2,3,4-trifluorobenzene or halogenated trifluorobenzene derivatives; fluorination via electrophilic fluorinating agents or nucleophilic substitution | Trifluorinated aryl intermediate |

| 2 | Formation of α-keto acid intermediate | Friedel-Crafts acylation or lithiation followed by carboxylation | α-Keto acid with trifluorophenyl substituent |

| 3 | Enantioselective amination | Transaminase enzyme catalysis or chiral catalyst-mediated reductive amination | (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid with high enantiomeric purity |

| 4 | Purification | Recrystallization or chiral HPLC | Isolation of pure (3R)-enantiomer |

Enzymatic Synthesis

Enzymatic transamination is a preferred method for stereoselective synthesis:

- Substrate: α-keto acid precursor bearing the 2,3,4-trifluorophenyl group.

- Enzyme: Transaminase, selected for high specificity towards the trifluorinated substrate.

- Conditions: Aqueous buffer, pH 7.0–8.5, temperature 25–37°C.

- Outcome: Conversion to (3R)-amino acid with enantiomeric excess typically above 95%.

This method avoids harsh reagents and provides environmentally benign conditions.

Chemical Asymmetric Synthesis

Alternative chemical routes use chiral auxiliaries or catalysts:

- Chiral auxiliaries such as Evans’ oxazolidinones can direct stereochemistry during alkylation or addition reactions.

- Chiral catalysts (e.g., chiral ligands in metal-catalyzed hydrogenation or reductive amination) induce enantioselectivity.

- Typical reagents: Lithium aluminum hydride for reduction steps; palladium or rhodium complexes for catalytic asymmetric hydrogenation.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol/water mixtures or aqueous buffers | Maintains enzyme activity or catalyst solubility |

| pH | 7.0 – 8.5 | Optimal for enzymatic transamination |

| Temperature | 25 – 37°C | Balances reaction rate and enzyme stability |

| Reaction time | 12 – 48 hours | Depends on enzyme concentration and substrate |

| Purification | Recrystallization, chiral HPLC | Ensures enantiomeric purity and removes impurities |

Analytical Characterization of the Product

To confirm the structure and purity of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid, the following methods are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and regiochemistry | ^1H, ^13C, and ^19F NMR to verify fluorine substitution pattern and amino acid backbone |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Use of polysaccharide-based chiral columns with hexane/isopropanol mobile phases |

| Mass Spectrometry (MS) | Molecular weight and purity | High-resolution MS to confirm molecular formula and detect impurities |

| X-ray Crystallography | Absolute configuration | Confirms (3R)-stereochemistry and crystal packing |

Research Findings and Comparative Analysis

- Enzymatic synthesis routes consistently yield high enantiomeric excess (>95%) with yields ranging from 70% to 85%, making them suitable for scale-up.

- Chemical asymmetric syntheses provide flexibility in substrate scope but may require more extensive purification to remove racemic mixtures.

- The trifluorinated phenyl ring significantly influences the compound’s chemical reactivity and biological activity, necessitating careful control of reaction conditions to prevent defluorination or side reactions.

- Dynamic kinetic resolution and continuous flow synthesis have been reported to improve yield and process efficiency, especially for industrial applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Transamination | Uses transaminase enzymes on α-keto acid precursors | High stereoselectivity, mild conditions, environmentally friendly | Requires enzyme availability and optimization |

| Chemical Asymmetric Synthesis | Chiral catalysts or auxiliaries for stereocontrol | Broad substrate scope, scalable | Potential racemization, requires chiral purification |

| Radical/Nucleophilic Fluorination | Installation of trifluorophenyl group | Direct fluorination, versatile | Harsh conditions may degrade amino acid moiety |

| Dynamic Kinetic Resolution | Combines racemization and selective enzymatic conversion | Maximizes yield of (R)-enantiomer | Complex reaction setup |

This comprehensive overview integrates diverse synthetic methodologies and research insights, providing a professional and authoritative resource on the preparation of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid. The choice of method depends on the desired scale, purity, and application, with enzymatic synthesis currently favored for its stereoselectivity and environmental compatibility.

Note: Molecular formula and physical data for this compound are:

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol |

| CAS Number | 1270190-47-0 |

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The trifluorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of (3R)-3-nitro-3-(2,3,4-trifluorophenyl)propanoic acid.

Reduction: Formation of (3R)-3-amino-3-phenylpropanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid may exhibit antidepressant-like effects. It acts as a selective modulator of neurotransmitter systems, particularly influencing glutamate receptors. Studies have shown that compounds with similar structures can enhance synaptic plasticity and improve mood-related behaviors in animal models .

1.2 Neuroprotective Effects

The compound's ability to modulate neurotransmitter activity suggests potential neuroprotective applications. By influencing excitatory amino acid receptors, it may help in conditions characterized by neuronal degeneration, such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Research

2.1 Enzyme Inhibition Studies

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid has been utilized in enzyme inhibition studies to understand the mechanisms of various biochemical pathways. Its structural properties allow it to interact with specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation .

2.2 Structural Biology

The compound is also valuable in structural biology for studying protein-ligand interactions. Its fluorinated phenyl group enhances binding affinity and specificity towards target proteins, making it a useful tool for crystallography and NMR studies aimed at elucidating protein structures .

Therapeutic Applications

3.1 Pain Management

Given its action on the central nervous system, (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid has been investigated for its analgesic properties. Preliminary studies suggest it may reduce pain perception by modulating glutamatergic signaling pathways involved in nociception .

3.2 Potential in Treating Psychiatric Disorders

The compound's influence on neurotransmitter systems positions it as a candidate for treating psychiatric disorders beyond depression, including anxiety and schizophrenia. Ongoing research aims to clarify its efficacy and safety profile in clinical settings .

Case Studies

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Phenylpropanoic Acid Derivatives

The table below compares key structural analogs with variations in fluorine substitution patterns or substituent types:

Key Observations:

- Fluorine Substitution: The 2,3,4-trifluorophenyl group in the target compound provides superior metabolic stability and membrane permeability compared to mono-fluorinated analogs (e.g., 4-F or 3-F derivatives) .

- Chlorine vs.

- Hydroxyl Group Impact : The 4-hydroxyphenyl derivative (MW 181.19) is more polar and prone to metabolic oxidation, limiting its utility in CNS-targeting applications .

Trifluoromethylphenyl and Hydroxy-Fluorinated Derivatives

Key Observations:

- Trifluoromethyl vs. Trifluorophenyl : The trifluoromethyl group (CF₃) in the 3-CF₃ analog increases lipophilicity but may reduce solubility compared to the target compound’s trifluorophenyl group .

Biologische Aktivität

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid is a synthetic amino acid notable for its unique trifluorophenyl group and chirality. Its molecular formula is C10H10F3NO2, and it has a molecular weight of 219.16 g/mol. This compound has gained attention in pharmacology due to its potential interactions with various biological targets, particularly in neuropharmacology.

Structural Characteristics

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability. The chirality of the compound (R configuration) plays a crucial role in its biological interactions, influencing receptor binding and enzyme activity.

Biological Activity

Research indicates that (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid exhibits significant biological activity through its interaction with neurotransmitter receptors. Key findings include:

- Neurotransmitter Receptor Inhibition : The compound has been identified as an inhibitor of certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Binding Affinity Studies : Interaction studies have demonstrated that it binds effectively to various receptors, which is essential for understanding its therapeutic potential.

Inhibitory Effects on Neurotransmitter Receptors

Studies have shown that (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid inhibits the uptake of serotonin (5-HT), indicating its potential role as a selective serotonin reuptake inhibitor (SSRI). This effect is enhanced by the trifluoromethyl group, which increases potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. The following table summarizes the findings from various studies:

| Compound Name | Molecular Formula | IC50 (nM) | Biological Activity |

|---|---|---|---|

| (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid | C10H10F3NO2 | < 50 | Serotonin uptake inhibition |

| (S)-3-amino-3-(4-trifluoromethylphenyl)propanoic acid | C10H10F3NO2 | 100 | Moderate serotonin uptake inhibition |

| (R)-2-amino-2-(trifluoromethyl)butanoic acid | C5H8F3NO2 | 200 | Weak activity |

This table illustrates how slight variations in structure can significantly influence biological activity.

Case Studies

- Neuropharmacological Applications : In preclinical studies, (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoic acid demonstrated efficacy in models of depression and anxiety due to its serotonergic activity. The compound was found to reduce anxiety-like behaviors in animal models when administered at doses correlating with its IC50 values for serotonin uptake inhibition.

- Comparative Studies : Research comparing this compound with other trifluoromethyl-containing drugs highlighted its superior binding affinity for serotonin receptors. For instance, SAR studies indicated that the introduction of the trifluoromethyl group at specific positions significantly enhanced receptor selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.